molecular formula C17H19F2N3O B7158436 N-[3-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide

N-[3-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide

Cat. No.: B7158436
M. Wt: 319.35 g/mol
InChI Key: LWGJMJNOHARVAA-UHFFFAOYSA-N
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Description

N-[3-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide is a notable compound in the world of organic chemistry. This compound holds significant promise due to its unique structure and potential applications across various fields. The synthesis, reactivity, and applications of this compound are crucial for researchers aiming to harness its capabilities.

Properties

IUPAC Name

N-[3-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F2N3O/c1-10-15(16(17(18)19)22-21-10)20-14(23)9-11-6-7-12-4-2-3-5-13(12)8-11/h6-8,17H,2-5,9H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWGJMJNOHARVAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C(F)F)NC(=O)CC2=CC3=C(CCCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of N-[3-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide generally starts from commercially available reagents. The process often involves multiple steps, including the formation of key intermediates through cyclization reactions and subsequent functional group modifications. The choice of reagents, catalysts, and solvents can greatly influence the yield and purity of the final product. Industrial Production Methods : Industrial production of this compound may involve scaling up the laboratory synthesis methods, with a focus on optimizing reaction conditions for higher efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automation can be employed to achieve consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: : N-[3-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Each type of reaction can lead to different products, expanding the compound's utility in research and industry. Common Reagents and Conditions : Common reagents used in reactions with this compound include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions, such as temperature and solvent choice, play a significant role in determining the reaction outcome. Major Products : The major products from these reactions vary based on the specific reagents and conditions used

Scientific Research Applications

N-[3-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide has a wide range of applications in scientific research, including:

  • Chemistry: : Used as a building block for more complex molecules, aiding in the development of new chemical entities.

  • Biology: : Investigated for its potential as a biochemical probe, interacting with specific biological targets to study cellular processes.

  • Medicine: : Explored for therapeutic applications, particularly in areas where modulation of specific molecular pathways could lead to new treatments.

  • Industry: : Utilized in the development of new materials and processes, leveraging its unique chemical properties.

Mechanism of Action

The mechanism by which N-[3-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide exerts its effects is tied to its ability to interact with specific molecular targets and pathways. This interaction often involves binding to enzyme active sites or modulating receptor activity, leading to downstream effects that can alter cellular functions. Understanding these mechanisms is crucial for optimizing its applications in various fields.

Comparison with Similar Compounds

Compared to other similar compounds, N-[3-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide stands out due to its unique difluoromethyl and pyrazolyl groups, which impart distinct chemical properties and reactivity Similar compounds might include those with different substituents on the pyrazole ring or variations in the naphthalenyl moiety

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